2,3,3,4,5-Pentamethylhexane

Description

Contemporary Significance of Highly Branched Alkanes in Chemical Science

Highly branched alkanes are of significant interest in modern chemical science due to their unique physical and chemical properties that distinguish them from their straight-chain counterparts. wikipedia.orglongdom.org Their compact molecular structures lead to different boiling points, melting points, and viscosities compared to linear alkanes with the same number of carbon atoms. ontosight.aiwikipedia.org This makes them valuable in various industrial applications.

One of the most critical applications of highly branched alkanes is in the formulation of fuels. unacademy.comthoughtco.com Their structural characteristics, particularly the degree of branching, directly influence the octane (B31449) rating of gasoline. longdom.orgacs.org Highly branched isomers are less prone to premature ignition, or "knocking," in internal combustion engines, leading to improved fuel efficiency and performance. longdom.org For instance, 2,2,4-trimethylpentane (B7799088) (an isomer of octane) is the standard for the 100-point on the octane rating scale. longdom.org The study of compounds like 2,3,3,4,5-pentamethylhexane contributes to a deeper understanding of the structure-property relationships that govern fuel performance. ontosight.ai

Furthermore, highly branched alkanes serve as important model compounds in fundamental chemical research. ontosight.ai They are used to study reaction mechanisms, such as carbocation rearrangements and fragmentation patterns in mass spectrometry. Their complex, sterically hindered structures can influence reaction pathways and provide insights into the fundamental principles of chemical reactivity. wikipedia.org

Isomeric Diversity and Structural Complexity within Branched Hexane (B92381) Derivatives

The concept of isomerism is central to understanding the complexity of organic molecules. Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. vaia.com Even for a relatively small alkane like hexane (C6H14), there are five structural isomers: n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. vaia.com

As the number of carbon atoms increases, the number of possible isomers grows exponentially. For undecane (B72203) (C11H24), the parent alkane of this compound, there is a vast number of possible structural isomers. nih.govnih.govpressbooks.pub This immense isomeric diversity highlights the structural complexity that can arise from a simple chemical formula.

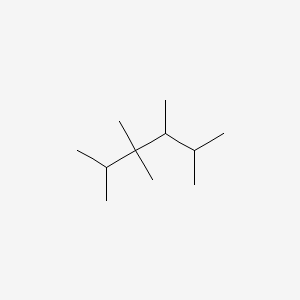

This compound is a specific isomer of undecane. nih.gov Its structure consists of a six-carbon hexane chain with five methyl group substituents at positions 2, 3, 3, 4, and 5. This high degree of branching within a relatively small molecule makes it a subject of interest for detailed structural and property analysis. The specific placement of the methyl groups creates chiral centers, leading to the possibility of stereoisomers, further adding to its structural complexity. chegg.com

Academic Research Rationale and Objectives for this compound Investigations

The academic research into this compound is driven by several key objectives. A primary goal is to accurately determine its fundamental physical and thermophysical properties. This includes properties like boiling point, density, refractive index, and heat of sublimation. nih.govstenutz.eunist.gov This data is crucial for chemical engineers in process design and for theoreticians developing predictive models for molecular behavior. researchgate.net

Another research objective is to understand how the specific branching pattern of this compound influences its chemical reactivity. wikipedia.org The steric hindrance created by the multiple methyl groups can affect the rates and outcomes of chemical reactions. wikipedia.org Studying such a molecule can provide valuable data for refining computational models that predict chemical behavior based on molecular structure.

Furthermore, spectroscopic analysis of this compound provides a detailed picture of its molecular structure and dynamics. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can confirm the connectivity of the atoms and provide information about the molecule's three-dimensional shape. nih.gov This information is essential for a complete understanding of its chemical nature.

Finally, the study of specific, highly branched isomers like this compound contributes to the broader understanding of the relationship between molecular structure and macroscopic properties. This knowledge is fundamental to the rational design of new molecules with tailored properties for specific applications, from advanced fuels to specialized solvents and lubricants. longdom.org

| Property | Value |

| Molecular Formula | C11H24 |

| Molar Mass | 156.31 g/mol |

| CAS Number | 52670-33-4 |

| Density | 0.783 g/cm³ |

| Refractive Index | 1.438 |

Structure

3D Structure

Properties

CAS No. |

52670-33-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,3,3,4,5-pentamethylhexane |

InChI |

InChI=1S/C11H24/c1-8(2)10(5)11(6,7)9(3)4/h8-10H,1-7H3 |

InChI Key |

STMIMOZUYGUOQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(C)(C)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,3,4,5 Pentamethylhexane and Analogous Systems

Strategic Carbon-Carbon Bond Formation in Architecturally Complex Hydrocarbons

The assembly of the C11 backbone of 2,3,3,4,5-pentamethylhexane necessitates the formation of sterically demanding carbon-carbon bonds. The core challenge lies in coupling bulky fragments efficiently and with high yield, overcoming steric hindrance that can impede reactivity.

The Grignard reaction remains a cornerstone for C-C bond formation. For a target like this compound, a convergent synthesis can be envisioned where a key bond is formed via the addition of an organomagnesium reagent to a ketone. A plausible retrosynthetic disconnection at the C3–C(Me) bond suggests a pathway involving the methylation of a sterically encumbered ketone precursor.

The primary synthetic sequence would be:

Synthesis of Ketone Precursor: The synthesis of the requisite ketone, 2,3,4,5-tetramethyl-3-hexanone, is the initial challenge.

Grignard Addition: This ketone undergoes nucleophilic attack by a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr). This step forms the quaternary center at C3, yielding the tertiary alcohol, 2,3,3,4,5-pentamethyl-3-hexanol.

Deoxygenation: The final step involves the reduction of the tertiary alcohol to the target alkane. This is non-trivial and cannot be accomplished by simple hydrogenation. A Barton-McCombie deoxygenation or a two-step process involving dehydration to the corresponding alkenes followed by catalytic hydrogenation (e.g., H₂/Pd-C) is required.

Steric hindrance significantly impacts the Grignard addition step. The electrophilic carbonyl carbon of 2,3,4,5-tetramethyl-3-hexanone is heavily shielded, potentially leading to slow reaction rates or competing side reactions like enolization and reduction. Refinements to the classic Grignard protocol can mitigate these issues. The use of cerium(III) chloride (the Luche-Barbier condition) can enhance the nucleophilicity of the organometallic species while reducing the basicity, thereby favoring the desired 1,2-addition over enolization.

| Ketone Substrate | Organometallic Reagent | Key Intermediate Product | Potential Challenge | Refinement Strategy |

|---|---|---|---|---|

| 2,3,4,5-Tetramethyl-3-hexanone | CH₃MgBr | 2,3,3,4,5-Pentamethyl-3-hexanol | Steric hindrance, low yield, enolization | Addition of CeCl₃ to activate the carbonyl |

| 3,3-Dimethyl-2-butanone (Pinacolone) | sec-Butylmagnesium chloride | 2,3,3,4-Tetramethyl-2-hexanol | Moderate steric hindrance | Use of highly reactive Rieke magnesium |

| 3,4-Dimethyl-2-pentanone | Isopropylmagnesium bromide | 2,3,4,5-Tetramethyl-3-hexanol | Diastereoselectivity issues (see Sec. 2.2) | Chelation control or use of chiral ligands |

Thioacetal chemistry, particularly the Corey-Seebach reaction using 1,3-dithianes, provides a powerful method for umpolung (polarity inversion), allowing acyl anions to serve as nucleophiles. This strategy is highly effective for synthesizing complex ketones that are precursors to branched alkanes. For instance, the synthesis of an analogous ketone like 2,2,4,5-tetramethyl-3-hexanone can be achieved via this method.

The synthetic pathway involves:

Dithiane Formation: An aldehyde, such as 2-methylpropanal, is treated with 1,3-propanedithiol (B87085) and a Lewis acid catalyst to form the corresponding 1,3-dithiane.

Deprotonation: The acidic proton at C2 of the dithiane ring is removed with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperatures to generate a stabilized carbanion.

Alkylation: This nucleophilic dithianyl anion is then reacted with a suitable alkyl halide electrophile, for example, 2-bromo-3-methylbutane, to form the crucial C-C bond.

Hydrolysis (Deprotection): The resulting dithiane is hydrolyzed back to the ketone using reagents such as mercury(II) chloride (HgCl₂) with calcium carbonate (CaCO₃) or non-metallic methods involving N-bromosuccinimide (NBS).

Alternatively, dithianes (or thioketals) can be used as carbonyl-protecting groups that can be directly reduced to a methylene (B1212753) (CH₂) group. This desulfurization is classically achieved with Raney Nickel (Ra-Ni) in ethanol. This protocol allows for the conversion of a carbonyl group within a branched framework directly into part of the alkane backbone, effectively removing the oxygen atom and building the saturated hydrocarbon structure.

The conversion of biomass into high-value chemicals, including fuel-grade branched alkanes, is a major focus of green chemistry. Platform molecules derived from lignocellulose, such as acetone, 2-butanone, furfural, and isobutanol, serve as versatile building blocks. The synthesis of C9–C12 branched alkanes, which includes structures analogous to this compound, relies on a sequence of C-C coupling and deoxygenation reactions.

The general strategy involves:

C-C Coupling: Biomass-derived ketones (e.g., acetone, 2-butanone) and aldehydes are coupled using base- or acid-catalyzed aldol (B89426) condensation reactions. This elongates the carbon chain and introduces branching.

Hydrodeoxygenation (HDO): The resulting oxygenated intermediates (e.g., unsaturated ketones, alcohols) are deoxygenated. This is typically achieved using bifunctional catalysts under hydrogen pressure. For example, a noble metal (like Platinum or Palladium) provides hydrogenation activity, while an acidic support (like Nb₂O₅, WO₃/ZrO₂, or zeolites) facilitates dehydration.

This approach allows for the one-pot conversion of simple biomass precursors into a distribution of complex branched alkanes. While producing a single isomer like this compound with high selectivity is challenging, this methodology is highly effective for producing fuel blends rich in such architecturally complex hydrocarbons.

| Biomass Feedstock(s) | Key C-C Coupling Reaction | Deoxygenation Method | Catalyst Example | Resulting Alkane Class |

|---|---|---|---|---|

| Acetone, Isobutanol | Aldol Condensation | Hydrodeoxygenation (HDO) | Pt/Nb₂O₅ | C9-C12 Branched Alkanes |

| Furfural, Acetone | Aldol Condensation | Hydroalkylation/HDO | Pd/C + H-Beta Zeolite | C8-C13 Branched/Cyclic Alkanes |

| Isobutene (from Butanol) | Oligomerization | Hydrogenation | Amberlyst-15, then Pt/C | C8, C12, C16 Branched Alkanes (e.g., Isooctane) |

Stereoselective Synthesis of Branched Alkanes and Methylhexane Stereoisomers

The structure of this compound contains three stereogenic centers at carbons C2, C4, and C5, giving rise to 2³ = 8 possible stereoisomers (four pairs of enantiomers). The synthesis of a single, stereochemically pure isomer requires precise control over both absolute (enantioselective) and relative (diastereoselective) stereochemistry.

Achieving enantioselectivity in alkane synthesis necessitates the use of asymmetric catalysis or chiral auxiliaries. Asymmetric hydrogenation of a prochiral alkene is one of the most powerful methods for setting stereocenters with high enantiomeric excess (e.e.).

A hypothetical strategy for synthesizing a specific enantiomer of this compound could involve the synthesis of an alkene precursor such as (E)-2,3,3,5-tetramethyl-4-hexene. The double bond between C4 and C5 is prochiral. Asymmetric hydrogenation using a chiral transition metal complex, such as a rhodium or ruthenium catalyst bearing a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP), can deliver hydrogen to one face of the double bond preferentially. This reaction would simultaneously establish the stereocenters at C4 and C5. The choice of the (R)- or (S)-enantiomer of the catalyst ligand dictates which enantiomer of the product is formed. Subsequent elaboration of the molecule would build the rest of the framework while preserving the established stereochemistry.

When a molecule already contains one or more stereocenters, the introduction of a new one is governed by diastereoselectivity. This substrate-controlled stereogenesis is often predictable using established stereochemical models like the Felkin-Anh model for nucleophilic additions to chiral carbonyls.

Consider the addition of a nucleophile, such as isopropylmagnesium bromide, to a chiral ketone like (R)-3,4-dimethyl-2-pentanone. The existing stereocenter at C4 will direct the incoming nucleophile to one of the two diastereotopic faces of the carbonyl. According to the Felkin-Anh model, the nucleophile preferentially attacks anti-periplanar to the largest substituent on the adjacent alpha-carbon. In this case, the substituents at C4 are isopropyl (large), methyl (medium), and hydrogen (small). The large isopropyl group orients itself away from the attacking nucleophile, leading to the formation of one diastereomer in excess. Careful selection of the nucleophile and reaction conditions can maximize this diastereomeric excess (d.e.), allowing for the controlled construction of the desired relative stereochemistry at C2 and C3. This iterative control, setting one stereocenter and using it to direct the formation of the next, is fundamental to the synthesis of complex molecules with multiple stereocenters.

| Chiral Ketone Substrate | Nucleophile | Predicted Major Diastereomer (via Felkin-Anh) | Predicted Minor Diastereomer | Key Controlling Factor |

|---|---|---|---|---|

| (R)-3-Methyl-2-pentanone | Methylmagnesium bromide | (2R,3R)-3,4-Dimethyl-2-pentanol | (2S,3R)-3,4-Dimethyl-2-pentanol | Steric hindrance from ethyl group at C3 |

| (S)-4-Methyl-3-hexanone | Ethyllithium | (3S,4S)-3-Ethyl-4-methyl-3-hexanol | (3R,4S)-3-Ethyl-4-methyl-3-hexanol | Steric hindrance from sec-butyl group at C4 |

Mechanistic Studies and Optimization of Reaction Parameters in Branched Alkane Synthesis

The selective synthesis of a single, highly branched alkane isomer such as this compound from a complex mixture of potential products represents a significant challenge in hydrocarbon chemistry. Achieving high yields and selectivity is contingent upon a detailed understanding of the governing reaction mechanisms and the subsequent optimization of all relevant reaction parameters. The dominant pathways for forming such intricate structures are rooted in carbocation chemistry, primarily driven by strong acid catalysis. By controlling the fate of these reactive intermediates, chemists can steer the reaction outcome toward the desired isomer.

The formation of highly branched alkanes typically proceeds via two principal mechanistic routes: skeletal isomerization of linear or less-branched alkanes and the alkylation of smaller alkanes with alkenes. Both pathways are characterized by the generation of carbocation intermediates, whose subsequent rearrangements and reactions dictate the final product distribution.

Skeletal Isomerization Mechanism: This process transforms a kinetically stable but thermodynamically less-favored alkane (e.g., n-undecane) into more stable, branched isomers. The reaction is initiated by the abstraction of a hydride ion (H⁻) from the alkane chain by a potent acid catalyst (e.g., a superacid system like HF-SbF₅ or a solid superacid like sulfated zirconia), creating a secondary carbocation. This unstable intermediate rapidly rearranges to form more stable tertiary carbocations through a series of intramolecular 1,2-hydride and 1,2-methanide shifts. These rearrangements continue until a thermodynamically optimal structure is approached. The process terminates when the final carbocation abstracts a hydride ion from a neutral feed alkane molecule, releasing the stable branched product (e.g., this compound) and propagating the catalytic cycle .

Alkylation Mechanism: This pathway builds larger alkanes from smaller units. A classic example is the reaction of an isoalkane (e.g., isobutane) with an alkene. The acid catalyst first protonates the alkene to form a carbocation. This cation then abstracts a hydride from the abundant isoalkane, generating a stable tertiary carbocation (e.g., tert-butyl cation) which acts as the key chain carrier. This carrier cation then adds to another alkene molecule, forming a larger carbocation intermediate. This new, larger cation is then quenched via hydride transfer from another isoalkane molecule, yielding the final branched alkylate product and regenerating the chain-carrying cation . The synthesis of a C₁₁ structure like this compound would involve carefully selected C₄/C₇ or C₅/C₆ feedstocks, often followed by secondary isomerization to achieve the target structure.

The successful synthesis of a specific isomer is critically dependent on the precise control of reaction parameters to favor the desired mechanistic pathway and suppress unwanted side reactions like cracking and polymerization.

Temperature is one of the most influential parameters. In isomerization reactions, temperature controls the balance between reaction rate and thermodynamic equilibrium. While higher temperatures accelerate the approach to equilibrium, they can also promote C-C bond cleavage (cracking), leading to the formation of lower molecular weight byproducts and reducing the yield of the target C₁₁ fraction. Conversely, excessively low temperatures may result in impractically slow reaction rates. The optimal temperature is therefore a compromise, designed to maximize the formation of the desired multi-branched isomers while minimizing fragmentation .

The table below illustrates the typical effect of reaction temperature on the product distribution during the isomerization of a C₁₁ alkane over a solid acid catalyst.

| Reaction Temperature (°C) | n-Undecane Conversion (%) | Selectivity to Multi-Branched Isomers (%) | Selectivity to Cracking Products ( |

|---|---|---|---|

| 150 | 45.2 | 88.5 | 3.1 |

| 180 | 72.8 | 81.3 | 8.9 |

| 210 | 91.5 | 65.7 | 22.4 |

| 240 | 98.1 | 48.2 | 45.6 |

The catalyst system is another crucial variable. The choice of catalyst dictates the reaction mechanism and product selectivity through its acid strength, acid site density, and physical architecture. While traditional liquid acids like H₂SO₄ and HF are effective, modern research focuses on solid acid catalysts for their environmental and operational benefits [2, 11]. Solid superacids, such as sulfated zirconia (SZ), provide the high acid strength needed for low-temperature isomerization. Zeolites offer the unique advantage of shape selectivity, where their well-defined pore structure can sterically direct the reaction, favoring the formation of isomers that fit within the pores while inhibiting the formation of bulkier molecules.

The table below compares the performance of different catalyst types for the synthesis of branched alkanes, highlighting the trade-offs between activity and selectivity.

| Catalyst System | Typical Reaction | Relative Activity | Key Characteristics |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Alkylation | High | Effective but corrosive; leads to acid-soluble oil formation. |

| HF-SbF₅ Superacid | Isomerization | Very High | Extremely high acidity allows for low-temperature operation; highly toxic and corrosive. |

| Sulfated Zirconia (SZ) | Isomerization | High | Solid superacid; high activity at moderate temperatures but can be prone to deactivation. |

| Zeolite (e.g., H-Y, H-Beta) | Isomerization / Alkylation | Moderate-High | Shape-selective properties can enhance yield of specific isomers; regenerable. |

High Resolution Spectroscopic Characterization and Structural Elucidation of 2,3,3,4,5 Pentamethylhexane Isomers

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Branched Alkanes

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For complex, highly branched alkanes, advanced NMR techniques offer unparalleled insight into their three-dimensional structure and dynamic behavior in solution.

Probing Molecular Dynamics and Relaxation Phenomena via ¹³C-NMR Spectroscopy

¹³C-NMR spectroscopy is particularly sensitive to the local environment of each carbon atom within a molecule. In branched alkanes, the chemical shifts of ¹³C nuclei are indicative of the degree of substitution and the steric environment. Beyond simple chemical shifts, the study of ¹³C spin-lattice relaxation times (T₁) provides a window into the molecular dynamics of these molecules. aip.orgaip.org

The relaxation of carbon nuclei is primarily governed by dipole-dipole interactions with attached protons. The efficiency of this relaxation mechanism is dependent on the rotational and translational motions of the molecule. Faster molecular tumbling leads to more efficient relaxation and shorter T₁ values. In branched alkanes, the T₁ values can vary significantly along the carbon backbone and within the side chains, reflecting differences in local mobility. For instance, carbons in the core of a highly branched structure are expected to have restricted motion and thus longer T₁ values compared to the more mobile terminal methyl groups. aip.orgaip.org

Table 1: Illustrative ¹³C-NMR T₁ Relaxation Data for Branched Alkanes at Various Temperatures

This table is illustrative and based on general findings for branched alkanes, as specific data for 2,3,3,4,5-pentamethylhexane was not available in the search results.

| Carbon Type | T₁ at 293 K (s) | T₁ at 333 K (s) | T₁ at 372 K (s) |

|---|---|---|---|

| Quaternary C | > 10 | ~8 | ~6 |

| Tertiary CH | ~5-7 | ~4-6 | ~3-5 |

| Methylene (B1212753) CH₂ | ~3-5 | ~2-4 | ~1-3 |

Diffusion Coefficient Determination Using Pulsed-Field-Gradient (PFG) NMR Techniques

Pulsed-Field-Gradient (PFG) NMR is a powerful non-invasive technique for measuring the translational motion of molecules, yielding their self-diffusion coefficients. aip.orgaip.org This method is instrumental in understanding the hydrodynamic properties of branched alkanes in the liquid state. The diffusion coefficient is highly sensitive to molecular size, shape, and the viscosity of the medium. csic.es

For a series of alkane isomers, the degree of branching has a pronounced effect on the diffusion coefficient. More compact, highly branched isomers like this compound are expected to have larger diffusion coefficients compared to their linear or less branched counterparts of the same molecular weight, as they experience less intermolecular entanglement. aip.orgaip.org PFG-NMR experiments, often conducted as a function of temperature, provide valuable data for validating molecular dynamics simulations and for understanding how molecular architecture influences transport properties. aip.orgaip.orgcsic.es

Table 2: Representative Diffusion Coefficients for Linear vs. Branched Alkanes

This table presents typical diffusion coefficient ranges for linear and branched alkanes to illustrate the effect of branching. Specific data for this compound was not found.

| Alkane Type (Similar Molecular Weight) | Typical Diffusion Coefficient (m²/s) at 298 K |

|---|---|

| Linear Alkane | 1.0 - 5.0 x 10⁻¹⁰ |

Multidimensional NMR (e.g., 2D DQF-COSY) for Mixture Deconvolution and Submolecular Group Analysis

The analysis of complex mixtures of isomeric alkanes can be intractable using one-dimensional NMR due to severe signal overlap. Two-dimensional (2D) NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), are indispensable for deconvolution and detailed structural analysis. nih.govacs.orgicheme.org

A DQF-COSY experiment correlates protons that are scalar-coupled to each other, providing connectivity information through the carbon framework. nih.govacs.org For branched alkanes, this allows for the unambiguous assignment of protons within specific submolecular groups, such as -CH(CH₃)₂, -C(CH₃)₃, and -CH(CH₃)CH₂-. nih.gov By analyzing the cross-peak patterns, it is possible to trace out the spin systems of each isomer in a mixture, even when their 1D spectra are heavily congested. acs.orgsapub.org

Recent advancements have shown that analyzing 1D anti-diagonal projections of 2D DQF-COSY spectra can provide high-resolution information, free from the line-broadening effects often encountered in complex media. nih.govacs.org This approach enables the quantification of different isomers and the characterization of mixtures based on the composition of their submolecular groups. nih.gov

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopic Analyses

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to molecular structure, conformation, and intermolecular interactions, making them valuable for the study of branched alkanes.

Correlating Raman Spectral Signatures with Branched Alkane Conformations and Chain Lengths

Raman spectroscopy is particularly effective for studying the carbon backbone of alkanes. nih.gov The low-frequency region of the Raman spectrum (below 400 cm⁻¹) contains the longitudinal acoustic mode (LAM), which is sensitive to the length of all-trans planar zigzag segments of the alkyl chain. nih.govresearchgate.net While the LAM is most prominent in linear alkanes, branched alkanes exhibit a disorder-longitudinal acoustic mode (D-LAM) that can still provide information about chain conformation and length. nih.gov

The positions and shapes of C-C stretching modes in the 800-1200 cm⁻¹ region are also highly sensitive to the conformation of the alkane chain. nih.govnih.gov For branched alkanes, the presence of side chains introduces conformational complexity, leading to characteristic splitting and shifting of these C-C stretching bands. nih.gov By comparing experimental Raman spectra with theoretical calculations, it is possible to deduce the preferable conformations of branched alkanes. nih.gov For instance, studies on hydrogenated 1-hexene (B165129) and 1-octene (B94956) dimers have shown that a branched, double-chain conformation is favored over an extended-chain conformation, as evidenced by the splitting of the symmetric C-C stretching mode. nih.gov

Quantitative Assessment of Methyl and Methylene Group Ratios from Raman Spectra

Raman spectroscopy can be employed for the quantitative analysis of the relative amounts of different functional groups within a hydrocarbon sample. The C-H stretching region (2800-3050 cm⁻¹) of the Raman spectrum is particularly informative. acs.orguc.edu This region contains distinct bands corresponding to the symmetric and asymmetric stretching vibrations of methyl (-CH₃) and methylene (-CH₂) groups. acs.orguc.edu

The intensities of these bands are proportional to the number of respective C-H bonds. researchgate.net Specifically, the symmetric and asymmetric stretching modes of CH₂ groups appear around 2850 cm⁻¹ and 2932 cm⁻¹, respectively, while the corresponding modes for CH₃ groups are found near 2872 cm⁻¹ and 2958 cm⁻¹. acs.org By calibrating the Raman signal intensities, it is possible to determine the ratio of methyl to methylene groups in a sample. nih.govacs.org This quantitative information is crucial for characterizing the degree of branching in alkane mixtures and for identifying specific isomers like this compound, which possesses a high proportion of methyl groups relative to its total carbon count.

Table 3: Characteristic Raman C-H Stretching Frequencies for Methyl and Methylene Groups

| Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Methylene (-CH₂) | Symmetric Stretch | ~2850 |

| Methylene (-CH₂) | Asymmetric Stretch | ~2932 |

| Methyl (-CH₃) | Symmetric Stretch | ~2872 |

Advanced Chromatographic-Mass Spectrometric Techniques for Definitive Structural Confirmation

The separation and identification of structurally similar isomers of this compound are often complicated by overlapping elution times in standard chromatographic methods. unl.edu Advanced techniques that hyphenate high-resolution gas chromatography with sophisticated mass spectrometric detection are crucial for definitive structural confirmation. core.ac.uknih.gov

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) has emerged as a powerful tool for analyzing complex hydrocarbon mixtures. core.ac.ukcopernicus.org This technique offers enhanced separation by employing two columns with different stationary phases, providing a much higher peak capacity than single-column GC. The separated isomers are then introduced into a time-of-flight mass spectrometer, which allows for the rapid acquisition of full mass spectra with high resolution and accuracy. copernicus.org This enables the determination of elemental compositions and the study of fragmentation patterns, which are key to distinguishing between isomers.

Key Research Findings from GC-MS Analysis:

Retention Indices: The elution behavior of branched alkanes is influenced by the number and position of methyl groups. Kovats retention indices (KI) are used to characterize these compounds on specific GC columns. For example, on nonpolar polysiloxane columns, increased branching generally leads to a decrease in retention time compared to the corresponding n-alkane. unl.edu The relative retention times for various methyl-branched alkanes have been systematically studied to aid in their identification. unl.edu

Mass Spectral Fragmentation: Electron ionization (EI) mass spectrometry of highly branched alkanes produces characteristic fragmentation patterns. The presence of quaternary carbon atoms, such as the C3 atom in this compound, leads to significant fragmentation and the formation of stable carbocations. The interpretation of these mass spectra, in conjunction with retention data, is fundamental to identifying specific isomers. unl.edufrontiersin.org

Low and High Ionization Energies: Utilizing both low (e.g., 14 eV) and high (e.g., 70 eV) ionization energies in the mass spectrometer can provide complementary information. copernicus.org Low-energy ionization enhances the molecular ion peak, aiding in the confirmation of the molecular weight, while high-energy ionization produces detailed fragmentation patterns for library matching and structural elucidation. copernicus.org

Interactive Data Table: GC-MS Parameters for Branched Alkane Analysis

This table summarizes typical parameters used in the GC-MS analysis of branched alkanes, based on findings from various studies.

| Parameter | Value/Description | Reference |

| Gas Chromatograph | Agilent 6890N or similar | frontiersin.org |

| Column | HP-5 fused quartz capillary (30 m x 0.25 mm x 0.25 µm) or similar nonpolar column | frontiersin.org |

| Carrier Gas | Helium | frontiersin.orgucr.edu |

| Temperature Program | Initial 80°C, ramp at 4°C/min to 300°C, hold for 30 min | frontiersin.org |

| Mass Spectrometer | Agilent 5973N or Time-of-Flight (TOF) analyzer | copernicus.orgfrontiersin.org |

| Ionization Mode | Electron Ionization (EI) | nih.govcopernicus.org |

| Ionization Energy | 70 eV (standard); low energy (e.g., 14 eV) can also be used | copernicus.orgfrontiersin.org |

| Ion Source Temperature | 250°C | frontiersin.org |

The combination of retention data from high-resolution GC with the detailed mass spectral information obtained from MS provides a robust methodology for the definitive structural confirmation of complex isomers like this compound. researchgate.netshimadzu.comiik.ac.id This approach is critical in fields such as geochemistry, environmental analysis, and petroleum chemistry where the precise identification of hydrocarbon isomers is essential. core.ac.ukfrontiersin.org

Reaction Mechanisms and Reactivity Studies Involving 2,3,3,4,5 Pentamethylhexane

Free Radical Halogenation Pathways of Highly Branched Alkanes

Free radical halogenation is a fundamental reaction of alkanes, proceeding via a chain mechanism initiated by heat or UV light. libretexts.orgwikipedia.org This process involves the substitution of a hydrogen atom with a halogen. For highly branched alkanes like 2,3,3,4,5-pentamethylhexane, the reaction's course is significantly influenced by the molecule's complex three-dimensional structure and the varying reactivity of its different types of hydrogen atoms.

The reactivity of hydrogen atoms in an alkane towards abstraction by a halogen radical is not uniform. It is dependent on the type of carbon to which the hydrogen is attached, following the general order: tertiary (3°) > secondary (2°) > primary (1°). organicmystery.comlibretexts.org This trend is attributed to the lower bond dissociation energies of C-H bonds at more substituted carbons, leading to more stable alkyl radicals. nih.gov

In the case of this compound, its structure contains primary, secondary, and tertiary hydrogens, presenting multiple potential sites for halogenation. The presence of numerous methyl groups creates significant steric hindrance around certain C-H bonds, which can also influence the selectivity of the halogenation reaction. numberanalytics.com For instance, while tertiary hydrogens are generally more reactive, their accessibility to the incoming halogen radical can be sterically hindered by the bulky methyl groups.

Studies on similar branched alkanes have shown that the selectivity of halogenation is a balance between the inherent reactivity of the C-H bond and steric factors. rsc.orgresearchgate.net For example, the light-induced chlorination of 2-methylpropane, which has one tertiary hydrogen and nine primary hydrogens, yields predominantly 2-chloro-2-methylpropane (B56623) (65%), demonstrating the higher reactivity of the tertiary C-H bond. libretexts.org Bromination is even more selective, with 2-bromopropane (B125204) forming 97% of the monobrominated product from propane. libretexts.org This high selectivity is because the bromine radical is less reactive and more sensitive to the stability of the resulting alkyl radical. wikipedia.org

The complex branching in this compound would likely lead to a mixture of halogenated isomers, with the distribution depending on the specific halogen used and the reaction conditions. The interplay of electronic effects (radical stability) and steric effects (accessibility of hydrogens) governs the final product distribution. rsc.org

The free radical halogenation of alkanes proceeds through a well-established three-step chain mechanism: libretexts.orglibretexts.orgsavemyexams.com

Initiation: This step involves the homolytic cleavage of the halogen molecule (X₂) by heat or ultraviolet (UV) light to generate two halogen radicals (X•). wikipedia.orgsavemyexams.com This initial input of energy is crucial for the reaction to begin. libretexts.org

X₂ + energy → 2X•

Propagation: This is a two-step cycle where the reaction sustains itself. libretexts.orglibretexts.org

A halogen radical abstracts a hydrogen atom from the alkane (R-H) to form an alkyl radical (R•) and a hydrogen halide (HX). numberanalytics.comlibretexts.org

The newly formed alkyl radical then reacts with another halogen molecule (X₂) to produce the alkyl halide product (R-X) and another halogen radical, which can continue the chain. numberanalytics.comlibretexts.org

X• + R-H → HX + R• R• + X₂ → R-X + X•

For this compound, the propagation step would involve the formation of various possible alkyl radicals depending on which hydrogen atom is abstracted.

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product. onlineorganicchemistrytutor.comdoubtnut.com This can happen in several ways, including the combination of two halogen radicals, an alkyl radical and a halogen radical, or two alkyl radicals. wikipedia.org

X• + X• → X₂ R• + X• → R-X R• + R• → R-R

The termination steps effectively remove the reactive intermediates from the reaction mixture, thus ending the chain process. doubtnut.com

Catalytic Isomerization Processes for Branched Alkane Production

Isomerization is a crucial process in the petroleum industry for converting linear alkanes into more valuable, highly branched isomers, which have higher octane (B31449) numbers. tandfonline.comumanitoba.ca

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acid sites, making them highly effective catalysts for alkane isomerization. mdpi.comresearchgate.net Different types of zeolites, such as ZSM-5, Y-type, Mordenite, and Ferrierite, exhibit varying performance and selectivity based on their pore structure and acidity. mdpi.com

ZSM-5: Known for its shape-selective properties, it can promote the cracking of long-chain alkanes to produce valuable products like low-carbon olefins and aromatics. mdpi.com

Mordenite: With its one-dimensional pore structure and strong acid sites, it is effective for isomerizing and cracking long-chain alkanes to produce high-octane isoparaffins. mdpi.com

Ferrierite: This zeolite shows excellent performance in the isomerization of lighter hydrocarbons. mdpi.com

Y-type zeolite: A core component of fluid catalytic cracking (FCC) catalysts, its large supercage structure is suitable for cracking large hydrocarbon molecules. mdpi.com

Bifunctional catalysts, which contain both metal sites (like platinum or palladium) for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement, are commonly used for hydroisomerization. umanitoba.camdpi.com The reaction mechanism on these catalysts involves the dehydrogenation of the alkane to an alkene on the metal site, followed by protonation on an acid site to form a carbenium ion. This intermediate then undergoes skeletal rearrangement (isomerization) before being deprotonated and hydrogenated back to a branched alkane. tandfonline.com

The selectivity of these catalysts is critical to maximize the yield of desired branched isomers while minimizing side reactions like cracking. researchgate.netmdpi.com The choice of zeolite and the balance between metal and acid functions are key to optimizing the process. mdpi.com

Research in catalytic isomerization focuses on developing more advanced systems to precisely control the branching patterns of alkanes. This includes:

Hierarchical Zeolites: These materials contain both micropores and mesopores, which improves the diffusion of bulky reactant and product molecules, enhancing catalytic activity and selectivity. researchgate.net

Composite Catalysts: Mixing different types of zeolites can create a synergistic effect, enhancing the yield of skeletal isomers. rsc.org

Noble Metal-Free Catalysts: To reduce costs and environmental impact, research is ongoing to develop catalysts based on non-noble metals, such as those using tungsten or molybdenum oxides on zirconia supports. umanitoba.camdpi.com

Novel Catalyst Supports: Materials like sulfated zirconia and alumina (B75360) are being explored as highly acidic supports for isomerization catalysts. tandfonline.comresearchgate.net For instance, Ga-promoted sulfated zirconia-supported MCM-41 has been shown to be an efficient catalyst for alkane isomerization. mdpi.com

Catalytic Systems for Olefin to Alkane Conversion: Novel catalytic systems using nickel or palladium complexes have been developed to produce highly branched alkanes directly from olefins like ethylene (B1197577) under mild conditions. google.com

These advanced systems aim to provide more sustainable and economically viable routes for producing high-quality branched alkanes. researchgate.net

Fundamental Mechanistic Insights into Other Alkane Transformations under Controlled Conditions

Besides halogenation and isomerization, alkanes can undergo other transformations under specific, controlled conditions. These reactions provide further insight into the reactivity of C-H and C-C bonds.

Pyrolysis (Cracking): At high temperatures, in the presence of a catalyst, long-chain alkanes can be broken down into smaller, more valuable hydrocarbons, including alkanes and alkenes. alevelchemistry.co.ukuobabylon.edu.iq This process also proceeds via a free-radical mechanism. uobabylon.edu.iq

Controlled Oxidation: While alkanes are generally resistant to oxidation, they can be oxidized to alcohols, aldehydes, or carboxylic acids under controlled conditions using specific catalysts. organicmystery.comblogspot.com For example, alkanes with a tertiary hydrogen can be oxidized to the corresponding tertiary alcohol. organicmystery.com

Aromatization: Straight-chain alkanes with six or more carbons can be converted into aromatic compounds like benzene (B151609) and its derivatives at high temperatures and pressures over a catalyst. organicmystery.comblogspot.com

Dehydrogenation: In the presence of catalysts like platinum or palladium, alkanes can be dehydrogenated to form alkenes.

Anaerobic Biodegradation: Certain microorganisms can biodegrade alkanes under anoxic conditions through novel biochemical pathways, such as fumarate (B1241708) addition or carboxylation, which activate the otherwise inert alkane molecule. nih.gov

These transformations highlight the diverse reactivity of alkanes that can be achieved under controlled chemical or biological conditions, moving beyond their traditional perception as merely inert molecules.

Advanced Separation Science and Analytical Techniques for Pentamethylhexane Isomers

High-Resolution Chromatographic Techniques for Complex Mixtures

Chromatography is a cornerstone of separation science, enabling the resolution of intricate mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For nonpolar, volatile compounds like pentamethylhexane isomers, gas-phase techniques are particularly powerful.

Gas chromatography (GC) is a fundamental technique for separating volatile organic compounds. In GC, a gaseous mobile phase transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on differences in boiling points and interactions with the stationary phase. journalagent.com However, for complex mixtures containing numerous structurally similar isomers, the resolving power of a single GC column is often insufficient, leading to co-elution where multiple compounds exit the column simultaneously. unl.eduosti.gov

To overcome this limitation, comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for analyzing complex hydrocarbon samples like petroleum distillates and synthetic fuels. amazonaws.comacs.orgnih.gov GC×GC systems utilize two different columns with distinct separation mechanisms (e.g., a nonpolar column followed by a polar column) connected by a modulator. acs.org The modulator traps small, sequential fractions of the effluent from the first-dimension column and periodically injects them onto the second-dimension column for a rapid, secondary separation. amazonaws.com

This two-dimensional approach provides a significant increase in peak capacity and resolution, allowing for the separation of isomers that would otherwise overlap in a one-dimensional GC analysis. researchgate.netchromatographyonline.com The resulting data is presented as a two-dimensional chromatogram, where compounds are organized into structured patterns based on their chemical properties, facilitating the identification of specific isomer groups. acs.orgacs.org For instance, alkanes often appear in distinct bands, with branching patterns influencing their position in the 2D plot, enabling a more detailed characterization of complex isomeric distributions. acs.org

The retention of an alkane isomer in a gas chromatograph is directly linked to its molecular structure. Quantitative Structure-Retention Relationships (QSRR) are studied to create models that predict the retention time of a compound based on its structural properties. mtak.hunih.govmdpi.com The two primary factors influencing elution order are volatility (related to boiling point) and the strength of interaction with the stationary phase.

For nonpolar stationary phases, which are commonly used for hydrocarbon analysis, the elution order of alkane isomers generally follows their boiling points. Increased branching in an alkane molecule leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attraction results in a lower boiling point and, consequently, a shorter retention time compared to a less branched or linear isomer of the same carbon number. unl.eduacs.org

The Kovats retention index (KI) is a standardized method used to report retention times, which helps in comparing data across different systems. unl.edu For branched alkanes, the KI value is influenced by the number, size, and position of the alkyl substituents. unl.eduacs.org Generally, as branching increases, the retention index decreases relative to the corresponding n-alkane. acs.org This predictable relationship allows analysts to infer structural characteristics of unknown isomers based on their elution position in the chromatogram. unl.edunih.gov

Table 1: General Elution Order of C6 Isomers on a Nonpolar GC Column This interactive table illustrates the typical elution order of hexane (B92381) isomers based on their degree of branching. More highly branched isomers have lower boiling points and thus elute earlier.

| Elution Order | Compound Name | Degree of Branching | Boiling Point (°C) |

|---|---|---|---|

| 1 | 2,2-Dimethylbutane | Di-branched | 49.7 |

| 2 | 2,3-Dimethylbutane | Di-branched | 58.0 |

| 3 | 2-Methylpentane | Mono-branched | 60.3 |

| 4 | 3-Methylpentane | Mono-branched | 63.3 |

| 5 | n-Hexane | Linear | 68.7 |

Adsorptive Separations Using Porous Materials for Isomer Discrimination

Adsorptive separation is an alternative or complementary technology to distillation and chromatography, particularly for bulk-scale separations. nih.gov This technique relies on porous solid materials (adsorbents) that selectively bind certain molecules from a mixture based on differences in size, shape, or chemical affinity. mdpi.com

Zeolites are crystalline aluminosilicates with a highly regular and porous framework structure. hengyeinc.com Their precisely defined pore openings, which are on the scale of molecular dimensions, allow them to act as "molecular sieves." hengyeinc.comresearchgate.net This property is exploited industrially for separating hydrocarbon isomers. rsc.org

For hexane isomer separation, zeolite 5A (pore opening of ~5 Ångstroms) is commonly used. researchgate.netnih.gov Its pore size is large enough to admit linear n-hexane but excludes bulkier mono-branched (like 2-methylpentane) and di-branched (like 2,3-dimethylbutane) isomers. nih.govresearchgate.net This size-exclusion mechanism allows for the efficient separation of straight-chain alkanes from their branched counterparts, which is a critical step in processes like gasoline octane (B31449) enhancement. researchgate.net While effective for separating linear from branched alkanes, conventional zeolites like 5A have limited ability to discriminate between different branched isomers (e.g., mono-branched vs. di-branched). nih.govresearchgate.net Other zeolite structures, such as Zeolite BETA, have been studied for their potential to separate branched isomers from each other based on subtle differences in their affinity for the adsorbent surface. amanote.comdoaj.org

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org A key advantage of MOFs over zeolites is their exceptional tunability; by carefully selecting the metal and organic linker, researchers can precisely control the pore size, shape, and surface chemistry of the material. rsc.orgacs.orgresearchgate.net This high degree of control makes MOFs extremely promising adsorbents for challenging separations, including the discrimination of branched alkane isomers. nih.govacs.org

Researchers have developed MOFs that can separate hexane isomers based on their degree of branching. nih.govresearchgate.net Unlike the strict size-sieving of Zeolite 5A, some MOFs operate through a thermodynamically controlled process, where pore sizes are engineered to be slightly larger than the kinetic diameters of the branched alkanes. nih.gov This allows the isomers to enter the pores, but subtle differences in how they fit and interact with the pore walls lead to selective adsorption. nih.gov For example, MOFs have been designed that preferentially adsorb linear alkanes over mono-branched, and mono-branched over di-branched isomers, offering a level of separation not easily achieved with traditional zeolites. nih.gov

The separation of isomers in porous materials like zeolites and MOFs is governed by two primary mechanisms: molecular sieving and preferential adsorption. researchgate.net

Molecular Sieving is a kinetically controlled process based on size exclusion. researchgate.net If the pore opening of the adsorbent is smaller than the kinetic diameter of a molecule, that molecule is prevented from entering the pore structure. mdpi.com This is an "all-or-nothing" mechanism, as seen with Zeolite 5A, which effectively separates linear n-hexane from all its branched isomers because the latter are physically too large to pass through the pores. researchgate.netnih.gov

Preferential Adsorption , also known as equilibrium-based or thermodynamically controlled separation, occurs when all isomers in a mixture can access the pores of the adsorbent. nih.gov In this case, separation is driven by differences in the strength of interaction (e.g., van der Waals forces) between the adsorbate molecules and the internal surface of the porous material. nih.gov The isomer that has a more favorable shape and can pack more efficiently within the pores will be adsorbed more strongly and retained longer. This principle allows for the finer discrimination between different branched isomers in suitably designed MOFs. nih.govnih.gov

Table 2: Comparison of Separation Mechanisms in Porous Materials This interactive table compares the key features of molecular sieving and preferential adsorption for separating alkane isomers.

| Feature | Molecular Sieving | Preferential Adsorption |

|---|---|---|

| Governing Principle | Kinetic (Size Exclusion) | Thermodynamic (Adsorption Strength) |

| Basis of Separation | Differences in molecular kinetic diameter relative to pore size. | Differences in interaction energy with the adsorbent surface. |

| Pore Size Requirement | Pores must be smaller than the molecules to be excluded. | Pores must be large enough to admit all molecules in the mixture. |

| Typical Material | Zeolite 5A | Custom-designed MOFs, Zeolite BETA |

| Separation Outcome | Separation of molecular classes (e.g., linear vs. branched). | Separation between closely related isomers (e.g., mono- vs. di-branched). |

Influence of Pore Geometries and Surface Energetics on Separation Performance

The effective separation of pentamethylhexane isomers is profoundly influenced by the characteristics of the stationary phase in chromatographic systems, particularly its pore geometry and surface energetics. These factors are critical in techniques such as gas-solid chromatography and in the application of porous materials like zeolites and metal-organic frameworks (MOFs).

The fundamental principle governing this separation is rooted in the differential interaction of various isomers with the stationary phase. The intricate three-dimensional structures of pentamethylhexane isomers dictate their ability to access and navigate the porous network of the stationary phase.

Pore Geometries and Molecular Sieving:

The concept of molecular sieving is central to the separation of branched alkanes. Materials with precisely defined pore apertures can selectively allow or restrict the passage of molecules based on their kinetic diameter and shape. For instance, zeolites with specific pore diameters can effectively separate linear alkanes from their branched counterparts. In the context of pentamethylhexane isomers, a stationary phase with pores of a critical size could potentially allow less branched isomers to penetrate while excluding more sterically hindered ones like 2,3,3,4,5-pentamethylhexane.

Research on C6 alkane isomers using Zr-based MOFs has demonstrated that carefully designed pore structures can lead to highly selective separations. gavinpublishers.com These materials can differentiate between linear, monobranched, and dibranched isomers, a principle that can be extended to the more complex C11 isomers. gavinpublishers.com The separation is often governed by a thermodynamically controlled mechanism where the degree of contact between the alkane and the pore surface determines the extent of interaction. researchgate.net

Surface Energetics and van der Waals Interactions:

Surface energetics, primarily driven by van der Waals forces, also play a crucial role in the separation of nonpolar alkane isomers. The interaction energy between an alkane molecule and the surface of the stationary phase is dependent on the proximity and the number of contact points. More linear isomers can establish a greater number of contact points with a flat surface compared to highly branched, more spherical isomers.

In gas chromatography, the retention of alkanes on nonpolar stationary phases is largely influenced by dispersive interactions. chromatographyonline.com The elution order of isomers is often related to their boiling points, which in turn are influenced by their molecular shape and the strength of intermolecular van der Waals forces. Highly branched isomers like this compound have lower boiling points than their less branched counterparts and therefore tend to elute earlier from nonpolar columns.

The table below illustrates the hypothetical influence of stationary phase characteristics on the separation of pentamethylhexane isomers, based on established principles.

Table 1: Influence of Stationary Phase Properties on the Separation of Pentamethylhexane Isomers

| Stationary Phase Property | Mechanism of Separation | Expected Outcome for this compound |

|---|---|---|

| Pore Geometry | ||

| Microporous (Zeolite, MOF) with pore diameter < kinetic diameter of this compound | Molecular Sieving (Size Exclusion) | Complete exclusion from pores, leading to early elution. |

| Mesoporous with tailored pore shape | Shape Selectivity | Differential access and interaction based on isomer geometry. |

| Surface Energetics | ||

| Nonpolar (e.g., Polydimethylsiloxane) | Dispersive Interactions (van der Waals forces) | Weaker interaction due to globular shape, resulting in shorter retention time compared to less branched isomers. |

| Polar | Dipole-induced dipole and dispersive interactions | Minimal interaction, leading to very short retention times. |

Method Development for Quantitative Analysis of Branched Alkane Isomer Compositions

The accurate quantification of individual branched alkane isomers within complex mixtures is essential for various applications, including petroleum analysis and environmental monitoring. The development of a robust quantitative method involves several critical stages, from initial separation to final validation, ensuring accuracy, precision, and reliability.

Chromatographic Separation:

Comprehensive two-dimensional gas chromatography (GCxGC) is a particularly powerful technique for resolving the numerous isomers present in complex hydrocarbon samples. acs.org By employing two columns with different stationary phase selectivities (e.g., a nonpolar column in the first dimension and a polar column in the second), GCxGC provides enhanced separation power, allowing for the resolution of co-eluting isomers that would be indistinguishable in a one-dimensional GC analysis. acs.org For C11 isomers, this technique can separate the alkanes based on their volatility in the first dimension and their shape/polarity in the second dimension.

Detection and Identification:

Mass spectrometry (MS), particularly when coupled with GC or GCxGC, is the detector of choice for the positive identification and quantification of branched alkanes. researchgate.net Electron ionization (EI) mass spectrometry of alkanes produces characteristic fragmentation patterns that can aid in structural elucidation. For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte. researchgate.net

Quantitative Method Development and Validation:

The development of a quantitative method requires a systematic approach to ensure the reliability of the results. Key steps and validation parameters, as outlined by various regulatory guidelines, are summarized below. gavinpublishers.comdemarcheiso17025.com

Calibration: A calibration curve is established using certified reference standards of the target analyte at various concentrations. The response of the instrument is plotted against the concentration to determine the linear range of the method.

Internal Standards: To correct for variations in sample injection and instrument response, an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is added to all samples and standards. For the analysis of this compound, a deuterated alkane could serve as an ideal internal standard. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among repeated measurements. These are assessed by analyzing samples with known concentrations of the analyte (quality control samples) at different levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. gavinpublishers.com

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the target analyte and not from interfering components in the sample matrix.

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate) is evaluated to ensure its reliability in routine use.

The following table provides a representative summary of a hypothetical validation for a quantitative GC-MS method for this compound.

Table 2: Representative Validation Summary for a Quantitative GC-MS Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Range | To be defined based on application | 1 - 1000 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (% RSD) | ≤ 15% | < 10% |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |

| Specificity | No interference at the retention time of the analyte | Confirmed by analysis of blank matrix |

| Robustness | No significant impact on results | Method deemed robust within specified variations |

Future Research Directions and Emerging Paradigms in 2,3,3,4,5 Pentamethylhexane Chemistry

Innovations in Green and Sustainable Synthetic Routes for Highly Branched Alkanes

The chemical industry is undergoing a significant transformation towards sustainability, with a strong emphasis on developing environmentally benign synthetic methods. This shift is particularly critical for the synthesis of highly branched alkanes, which has traditionally relied on processes that are resource-intensive and can generate hazardous waste. ijnc.ir Innovations in green chemistry are now paving the way for more sustainable routes to these valuable compounds.

One of the most promising areas of research is the utilization of biocatalysis and metabolic engineering . acs.orgnih.gov Microorganisms can be engineered to produce a variety of hydrocarbons, offering a renewable and potentially carbon-neutral route to branched alkanes. biofueljournal.com While the natural biosynthesis of highly branched structures like 2,3,3,4,5-pentamethylhexane is not common, advancements in synthetic biology could enable the design of enzymatic pathways capable of constructing such complex carbon skeletons. acs.org Key enzymes, such as aldehyde deformylating oxygenase (ADO), are being explored for their ability to convert fatty aldehydes into alkanes. nih.gov Future work will likely focus on engineering these enzymes to accept more complex, branched substrates or designing novel enzyme cascades that can build up the pentamethylhexane framework from simple bio-based precursors.

Another significant trend is the development of chemo-catalytic methods that utilize renewable feedstocks . researchgate.net Biomass-derived molecules are being investigated as starting materials for the synthesis of isoalkanes. researchgate.net These processes often involve catalytic cracking, isomerization, and hydrogenation of bio-derived intermediates. researchgate.net The challenge lies in developing catalysts with high selectivity for the desired branched isomers, minimizing the formation of less valuable byproducts. For a molecule as specific as this compound, this would require highly sophisticated catalyst design, potentially involving shape-selective zeolites or multifunctional metal-supported catalysts. mdpi.commdpi.com

The principles of green chemistry also advocate for the use of safer solvents and reagents, and the minimization of waste . Research into solvent-free reaction conditions, the use of supercritical fluids like carbon dioxide, and the development of recyclable catalysts are all active areas that will contribute to more sustainable synthetic routes for highly branched alkanes. Continuous flow reactors are also being explored to improve reaction efficiency, reduce energy consumption, and allow for precise control over reaction parameters, which is crucial for achieving high selectivity in complex syntheses. ijnc.ir

The following table summarizes emerging green synthetic strategies and their potential applicability to the synthesis of highly branched alkanes:

| Green Synthetic Strategy | Description | Potential for Highly Branched Alkanes |

| Metabolic Engineering | Genetically modifying microorganisms to produce target molecules from simple sugars or other renewable feedstocks. biofueljournal.com | High potential for de novo synthesis of complex structures, but requires significant engineering of biosynthetic pathways. |

| Biocatalysis | Using isolated enzymes to perform specific chemical transformations with high selectivity and under mild conditions. acs.org | Could be used for specific bond formations or chiral resolutions in a synthetic route to complex alkanes. |

| Chemo-catalysis of Biomass | Converting biomass-derived platform molecules into hydrocarbons through catalytic processes like hydrodeoxygenation, isomerization, and cracking. researchgate.net | A promising route, but achieving high selectivity for a single, highly branched isomer is a major challenge. |

| Green Solvents & Conditions | Utilizing environmentally benign solvents (e.g., water, supercritical CO2) or solvent-free conditions to reduce environmental impact. | Applicable to various synthetic steps to improve the overall sustainability of the process. |

| Flow Chemistry | Performing reactions in continuous flow reactors for better control, efficiency, and safety. ijnc.ir | Can enhance selectivity and yield, which is particularly important for complex multi-step syntheses. |

While the direct synthesis of this compound via these green routes has not yet been extensively reported, the foundational research in sustainable alkane production provides a clear roadmap for future investigations. The convergence of biotechnology, catalysis, and green engineering principles is expected to unlock new and sustainable pathways to this and other intricately branched hydrocarbon systems.

Synergistic Integration of Computational and Experimental Methodologies for Comprehensive Understanding

A deeper understanding of the structure-property relationships and reaction dynamics of highly branched alkanes like this compound is crucial for their targeted application. The synergy between computational modeling and experimental validation is becoming increasingly important in this endeavor. This integrated approach allows for the prediction of molecular properties and reaction outcomes, which can then be confirmed and refined through laboratory experiments, accelerating the pace of discovery and optimization.

Computational chemistry , particularly quantum mechanical calculations and molecular dynamics simulations, offers powerful tools for investigating the conformational landscape, thermochemical properties, and reactivity of complex alkanes. For a molecule with multiple stereocenters and a high degree of branching like this compound, computational methods can be used to:

Predict Spectroscopic Signatures: Calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and mass spectrometry fragmentation patterns to aid in the identification and characterization of different isomers.

Determine Thermodynamic Stabilities: Evaluate the relative energies of different conformers and isomers to understand their distribution at equilibrium.

Model Reaction Pathways: Simulate reaction mechanisms for the synthesis or transformation of branched alkanes, helping to identify key intermediates, transition states, and potential byproducts. This is particularly valuable for designing selective catalytic processes.

Elucidate Structure-Property Relationships: Correlate specific structural features, such as the degree of branching and stereochemistry, with macroscopic properties like viscosity, boiling point, and combustion behavior.

Experimental methodologies provide the essential real-world data to validate and refine computational models. High-resolution spectroscopic techniques, such as advanced NMR methods (e.g., 2D NMR), are indispensable for unambiguously determining the complex structure of molecules like this compound. Precision calorimetry can be used to measure thermochemical data, such as enthalpies of formation and combustion, which can be directly compared with computed values. Furthermore, kinetic studies of synthesis and degradation reactions provide crucial data for benchmarking theoretical models of reactivity.

The iterative feedback loop between theory and experiment is a key driver of innovation. For instance, computational models might predict that a particular catalyst geometry will favor the formation of a specific isomer of pentamethylhexane. This prediction can then be tested experimentally. The experimental results, in turn, can be used to refine the computational model, leading to a more accurate and predictive theoretical framework.

The following table illustrates the synergistic relationship between computational and experimental approaches:

| Area of Investigation | Computational Methodology | Experimental Technique | Synergistic Outcome |

| Structural Elucidation | Calculation of NMR spectra, rotational constants, and vibrational frequencies. | 1D and 2D NMR spectroscopy, microwave spectroscopy, IR/Raman spectroscopy. | Unambiguous identification of isomers and conformers. |

| Thermochemistry | Calculation of enthalpies of formation, bond dissociation energies, and conformational energies. | Calorimetry, Knudsen effusion mass spectrometry. | Accurate determination of thermodynamic stability and reactivity. |

| Reaction Mechanisms | Quantum mechanical modeling of transition states and reaction energy profiles. | Kinetic studies, in-situ spectroscopy, isotopic labeling experiments. | Detailed understanding of reaction pathways for optimized synthesis. |

| Property Prediction | Molecular dynamics simulations to predict transport properties (e.g., viscosity) and equation of state models for phase behavior. | Viscometry, densitometry, phase equilibrium measurements. | Reliable prediction of physical properties for targeted applications. |

The integration of these methodologies is not only accelerating the fundamental understanding of highly branched alkanes but also enabling the rational design of new materials and chemical processes with enhanced efficiency and sustainability.

Pioneering Stereoselective Control in the Synthesis of Intricately Branched Hydrocarbon Systems

The presence of multiple chiral centers in many highly branched alkanes, including certain isomers of pentamethylhexane, introduces the challenge and opportunity of stereoselective synthesis. Controlling the three-dimensional arrangement of atoms is a frontier in organic synthesis, and its application to complex hydrocarbon frameworks is a particularly demanding task. Future research in this area will focus on developing novel catalytic methods that can precisely control the stereochemistry of C-C bond formation and subsequent modifications.

Asymmetric catalysis is at the heart of stereoselective synthesis. The development of chiral catalysts that can induce enantioselectivity or diastereoselectivity in reactions that build the carbon backbone of highly branched alkanes is a primary objective. This includes:

Enantioselective C-C Bond Forming Reactions: Developing chiral catalysts for reactions such as alkylation, conjugate addition, and cross-coupling that can set the stereochemistry of key branch points in the molecule.

Diastereoselective Reactions: Designing reactions that can control the relative stereochemistry between multiple chiral centers. This is often achieved through substrate control, where the stereochemistry of an existing chiral center directs the stereochemical outcome of a subsequent reaction, or through catalyst control, where the chiral catalyst overrides the directing effect of the substrate.

Stereoconvergent Synthesis: Developing methods where a mixture of stereoisomers of a starting material can be converted into a single stereoisomer of the product.

For a molecule like this compound, which has two chiral centers at positions 2 and 4, a stereoselective synthesis would aim to produce a single stereoisomer (e.g., (2R, 4R), (2S, 4S), (2R, 4S), or (2S, 4R)) in high purity. This level of control is currently very challenging for such a non-functionalized alkane.

Recent advances in biocatalysis offer exciting possibilities for the stereoselective synthesis of complex hydrocarbons. Enzymes are inherently chiral and can catalyze reactions with exquisite stereoselectivity. acs.org While enzymes that naturally synthesize highly branched alkanes are rare, protein engineering and directed evolution can be used to create biocatalysts with novel activities and selectivities. For example, enzymes could be engineered to perform stereoselective C-H functionalization on a pre-assembled hydrocarbon skeleton, or to catalyze the stereoselective assembly of the branched framework from smaller building blocks.

The following table outlines key strategies for achieving stereoselective control in the synthesis of highly branched alkanes:

| Synthetic Strategy | Description | Relevance to Pentamethylhexane |

| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. | A classical but often less atom-economical approach. Could be used in early-stage proof-of-concept syntheses. |

| Asymmetric Catalysis with Chiral Metal Complexes | Chiral ligands are used to create a chiral environment around a metal center, which then catalyzes a stereoselective transformation. | A powerful and versatile approach. New catalysts are needed for the specific bond formations required for pentamethylhexane. |

| Organocatalysis | Small organic molecules are used as chiral catalysts. | An increasingly important area of catalysis that can offer complementary reactivity to metal-based catalysts. |

| Biocatalysis and Directed Evolution | Enzymes are used or engineered to catalyze stereoselective reactions. | High potential for achieving exceptional levels of stereocontrol under mild and sustainable conditions. |

The ability to synthesize stereochemically pure samples of highly branched alkanes will be crucial for understanding how stereochemistry influences their physical and chemical properties. This knowledge will, in turn, enable the design of advanced fuels, lubricants, and other materials with precisely tailored performance characteristics.

Advancements in High-Throughput Separation and Characterization of Complex Isomeric Mixtures

The synthesis of highly branched alkanes often results in complex mixtures of structural isomers and stereoisomers. The separation and characterization of these isomers are significant analytical challenges that are critical for both fundamental research and quality control in industrial applications. Future advancements in separation science and analytical chemistry are expected to provide more powerful tools for tackling this complexity.

High-throughput separation techniques are essential for the rapid and efficient analysis of isomeric mixtures. Innovations in this area include:

Advanced Gas Chromatography (GC): The development of new stationary phases with enhanced selectivity for hydrocarbon isomers is a key area of research. Multidimensional GC (GCxGC), which couples two GC columns with different selectivities, offers significantly higher resolving power than conventional GC and is particularly well-suited for separating complex mixtures of alkanes.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid as the mobile phase, which can provide unique selectivity for nonpolar compounds like alkanes. It can be a powerful alternative or complement to GC for the separation of high-boiling or thermally labile isomers.

Preparative Chromatography: For obtaining pure samples of individual isomers for further study, preparative-scale GC and SFC are invaluable. The development of more efficient and scalable preparative chromatography systems is an ongoing area of research.

Once separated, the unambiguous characterization of each isomer is paramount. While mass spectrometry (MS) is a highly sensitive detection method, the mass spectra of alkane isomers are often very similar. Therefore, hyphenated techniques that couple high-resolution separation with information-rich detection are essential.

GC-MS with Advanced Ionization: While electron ionization (EI) is the standard method, softer ionization techniques can sometimes provide more structural information by reducing fragmentation.

GC with Spectroscopic Detection: Coupling GC with spectroscopic detectors, such as vacuum ultraviolet (VUV) or infrared (IR) spectroscopy, can provide complementary information to MS for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for structure elucidation of organic molecules. While online coupling of GC to NMR is still a specialized technique, the offline analysis of isolated fractions by high-field NMR is the gold standard for isomer characterization.

The following table summarizes advanced techniques for the separation and characterization of complex alkane isomer mixtures:

| Technique | Principle | Application to Highly Branched Alkanes |

| Multidimensional Gas Chromatography (GCxGC) | Two GC columns with different separation mechanisms are coupled to provide enhanced resolution. | Separation of closely related structural isomers and stereoisomers in complex reaction mixtures. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid mobile phase for high-efficiency separations. | An alternative to GC, particularly for higher molecular weight or less volatile isomers. |

| GC-Vacuum Ultraviolet (VUV) Spectroscopy | VUV spectra are unique for different isomers, allowing for their identification and deconvolution even when chromatographically unresolved. | Provides confident isomer identification and can distinguish between different classes of hydrocarbons. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, which can help to confirm elemental composition. | Useful for confirming the identity of the target molecules and identifying any unexpected byproducts. |

| Advanced NMR Spectroscopy | 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity and stereochemistry of molecules. | The definitive method for the structural elucidation of isolated isomers. |